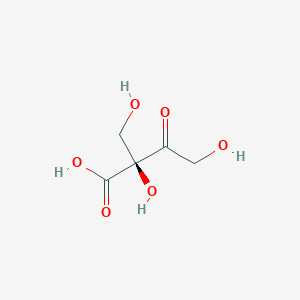
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further oxidation and hydroxylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high specificity and yield. Enzymatic methods are often preferred due to their mild reaction conditions and environmental benefits.
化学反应分析
Types of Reactions
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols.
科学研究应用
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism by which (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
(2S,3R,4R,6E)-2-Amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid: This compound shares similar hydroxyl and ketone functionalities but has a longer carbon chain and additional amino groups.
2,2-Bis(hydroxymethyl)propionic acid: This compound has similar hydroxyl groups but differs in its overall structure and functional groups.
属性
CAS 编号 |
918950-38-6 |
|---|---|
分子式 |
C5H8O6 |
分子量 |
164.11 g/mol |
IUPAC 名称 |
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O6/c6-1-3(8)5(11,2-7)4(9)10/h6-7,11H,1-2H2,(H,9,10)/t5-/m0/s1 |
InChI 键 |
HBARXKFONQENLN-YFKPBYRVSA-N |
手性 SMILES |
C(C(=O)[C@@](CO)(C(=O)O)O)O |
规范 SMILES |
C(C(=O)C(CO)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
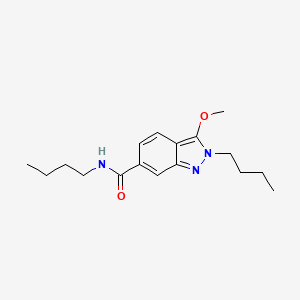
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)
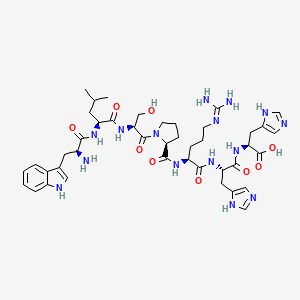
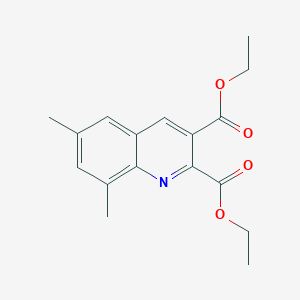
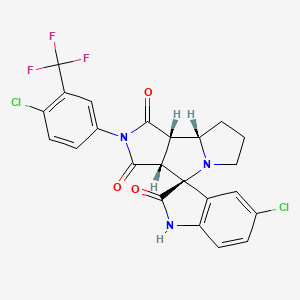

methanone](/img/structure/B12631333.png)
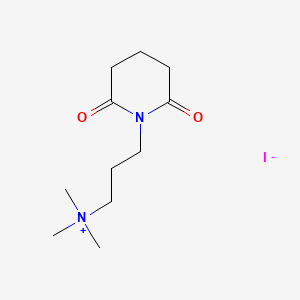

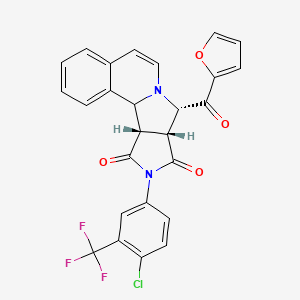
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
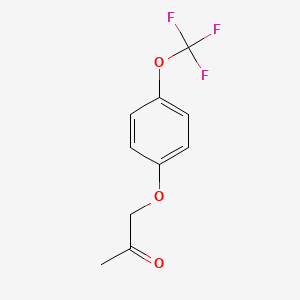
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)
